molecular formula C11H13Br B6158730 1-bromo-4-(1-methylcyclobutyl)benzene CAS No. 1934433-21-2

1-bromo-4-(1-methylcyclobutyl)benzene

Cat. No.: B6158730
CAS No.: 1934433-21-2
M. Wt: 225.12 g/mol
InChI Key: LHCUVZLZYNLLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-4-(1-methylcyclobutyl)benzene, also known as Bromocyclobutane, is an organic compound with the molecular formula C11H13Br and a molecular weight of 225.1 g/mol. This compound is characterized by a benzene ring substituted with a bromine atom and a 1-methylcyclobutyl group. It is commonly used in scientific research and industrial applications.

Preparation Methods

1-bromo-4-(1-methylcyclobutyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 1-methylcyclobutylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure the selective bromination of the benzene ring.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-bromo-4-(1-methylcyclobutyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Scientific Research Applications

1-bromo-4-(1-methylcyclobutyl)benzene is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-4-(1-methylcyclobutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of new carbon-carbon bonds in the presence of a suitable nucleophile . This mechanism is crucial in various synthetic applications, enabling the formation of complex organic structures.

Comparison with Similar Compounds

1-bromo-4-(1-methylcyclobutyl)benzene can be compared with other similar compounds, such as:

    Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom on the benzene ring.

    1-bromo-4-(1-methylcyclopropyl)benzene: A similar compound with a cyclopropyl group instead of a cyclobutyl group.

    1-bromo-4-(1-methylcyclopentyl)benzene: A compound with a cyclopentyl group, differing in ring size and steric effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

1934433-21-2

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

1-bromo-4-(1-methylcyclobutyl)benzene

InChI

InChI=1S/C11H13Br/c1-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

LHCUVZLZYNLLSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.